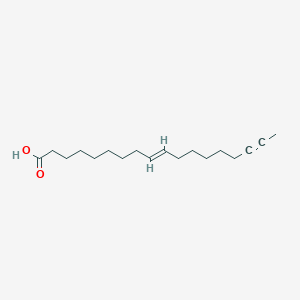
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine, also known as EFMC or XAC, is a novel xanthine derivative that has been extensively studied in recent years. This compound has shown promising results in various scientific research applications, including as a potential therapeutic agent for various diseases.
作用机制
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine exerts its effects by inhibiting the activity of phosphodiesterase enzymes, which are responsible for the degradation of cyclic AMP and cyclic GMP. This inhibition leads to increased levels of these cyclic nucleotides, which activate various signaling pathways involved in cell growth, differentiation, and survival. This compound has also been shown to modulate the activity of ion channels and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. This compound is also highly soluble in water, which makes it easy to administer in animal models. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for research on (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine. One area of research is the development of more potent and selective phosphodiesterase inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and neurodegenerative disorders. Further studies are also needed to elucidate the molecular mechanisms underlying the effects of this compound and to determine its safety and efficacy in humans.
合成方法
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine can be synthesized by reacting 8-bromo-1,3,7-trimethylxanthine with 2-fluorostyrene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields this compound as the main product. This method has been optimized to produce high yields of this compound with high purity.
科学研究应用
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. This compound has been found to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling pathways. This inhibition leads to increased levels of cyclic AMP and cyclic GMP, which in turn activate various signaling pathways involved in cell growth, differentiation, and survival.
属性
CAS 编号 |
155271-91-3 |
|---|---|
分子式 |
C18H19FN4O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19FN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)11-10-12-8-6-7-9-13(12)19/h6-11H,4-5H2,1-3H3/b11-10+ |
InChI 键 |
UCXCUJKVXMETCY-ZHACJKMWSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=CC=C3F)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=CC=C3F)C |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=CC=C3F)C |
同义词 |
(E)-1,3-Diethyl-8-(2-(2-fluorophenyl)ethenyl)-7-methyl-3,7-dihydro-1H- purine-2,6-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)




![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)




